Indeloxazine hydrochloride, chemically known as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is a compound synthesized for its potential cerebral-activating properties . It has been investigated extensively for its effects on brain function, particularly in relation to memory, learning, and neuroprotection . Research on Indeloxazine has primarily focused on its potential therapeutic applications in addressing conditions related to cognitive decline and cerebral ischemia .
A practical synthetic method for Indeloxazine hydrochloride was developed utilizing preferential crystallization from an equilibrium mixture of Indeloxazine hydrochloride (7·HCl) and its tautomer, (±)-2-[(inden-4-yloxy)methyl]morpholine hydrochloride (6·HCl), in the presence of a catalytic amount of base in methanol . This method allows for the efficient isolation and purification of Indeloxazine hydrochloride. Additionally, Indeloxazine hydrochloride has been successfully labeled with 14C for metabolic studies . The labeled material, possessing a specific activity of 14.9 mCi/mmol, was synthesized through a ten-step process starting from potassium [14C]cyanide, enabling researchers to trace its metabolic fate in vivo .
The molecular structure of Indeloxazine hydrochloride consists of an indene ring linked to a morpholine ring via a methoxymethyl bridge . The specific location of the morpholine ring on the indene ring differentiates Indeloxazine hydrochloride from its tautomer . The (+) and (-) isomers of Indeloxazine, also referred to as the levo- and dextro-isomers respectively, have been isolated and studied for their pharmacological activities .
Indeloxazine undergoes metabolic transformations in rats, including dihydrodiol formation in the indene ring, hydroxylation of the indene ring, and N-acetylation, oxidation, and oxidative degradation of the morpholine ring . Metabolites are often excreted as glucuronic acid or glucose conjugates . One notable metabolic pathway involves α-glucoside formation, where a glucose molecule is attached to Indeloxazine metabolites in an α-configuration . This represents a unique metabolic pathway for xenobiotics .
Beyond neurotransmitter reuptake inhibition, Indeloxazine demonstrates effects on cerebral energy metabolism . It has been shown to increase brain ATP and glucose levels, suggesting a potential role in enhancing neuronal energy supply . Furthermore, Indeloxazine exhibits anti-hypoxic and anti-ischemic properties, prolonging survival time in animal models of oxygen deprivation and ischemia .
The overall mechanism of Indeloxazine involves a complex interplay of neurotransmitter modulation, energy metabolism enhancement, and neuroprotection . Its effects on brain function are likely mediated through a combination of these actions, contributing to its potential therapeutic benefits.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2